Acid red 1

Catalog No.
S592147
CAS No.
3734-67-6
M.F
C18H15N3NaO8S2
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid red 1

CAS Number

3734-67-6

Product Name

Acid red 1

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C18H15N3NaO8S2

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);

InChI Key

ZZWRDUKYBHICIU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na]

Acid Red 1, also known as Azophloxine, is a synthetic dye belonging to the azo dye class. It is identified by the Chemical Abstracts Service registry number 3734-67-6 and has a molecular formula of C18H13N3Na2O8S2C_{18}H_{13}N_{3}Na_{2}O_{8}S_{2} with a molecular weight of 509.42 g/mol. This compound appears as a vibrant red powder that is soluble in water, making it suitable for various dyeing applications, particularly in textiles .

Acid Red 1 primarily functions as a stain in scientific research. The exact mechanism of staining can vary depending on the target molecule but likely involves electrostatic interactions between the charged sulfonate groups of Acid Red 1 and positively charged groups on the target molecule [].

Acid Red 1 should be handled with care following standard laboratory safety protocols. No specific data on its toxicity is readily available. However, as with most azo dyes, there is some concern about potential carcinogenicity []. It is recommended to wear gloves and protective clothing when handling Acid Red 1 and avoid inhalation or ingestion.

Histology and Cytology:

Acid Red 1, also known as Azophloxine, finds application in scientific research primarily within the fields of histology and cytology. It acts as a histological stain, specifically a counterstain , used in conjunction with other primary stains to enhance the visibility of specific cellular structures.

Acid Red 1 is particularly useful for staining cytoplasmic components, including cytoplasm itself, muscle fibers, and connective tissues. It exhibits acidic properties, meaning it has an affinity for structures with a net negative charge, allowing for their clear distinction under a microscope .

Here are some examples of its usage:

  • Muscle tissue differentiation: Acid Red 1 helps differentiate between different types of muscle fibers, such as slow-twitch and fast-twitch, based on their varying staining intensity .
  • Connective tissue identification: It aids in identifying connective tissues like collagen and elastic fibers within histological sections .

Diagnostic Assays:

Beyond its histological applications, Acid Red 1 also finds use in the development and manufacturing of diagnostic assays. These assays are tools used in clinical settings to diagnose and monitor various medical conditions.

One specific example involves its utilization in hemoglobin electrophoresis. This technique separates different types of hemoglobin molecules based on their electrical charge, aiding in the diagnosis of hemoglobinopathies, such as sickle cell disease .

Acid Red 1 exhibits notable chemical reactivity, particularly in acidic environments. When treated with strong acids such as sulfuric acid or hydrochloric acid, it undergoes color changes and can precipitate. For instance:

  • In strong sulfuric acid, it shifts to a blue light red hue.
  • Hydrochloric acid can cause the formation of a red precipitate.
  • Sodium hydroxide treatment leads to an orange-brown solution .

These reactions highlight Acid Red 1's potential for use in pH-sensitive applications.

Research indicates that Acid Red 1 may possess biological activity, particularly concerning its toxicity and potential mutagenicity. Studies have shown that exposure to Acid Red 1 can lead to toxic effects in aquatic organisms and may pose risks to human health through dermal or inhalation routes. The dye's degradation products may also exhibit varying degrees of toxicity, necessitating careful handling and disposal .

Acid Red 1 is synthesized through a diazo coupling reaction involving aniline derivatives. The primary method includes:

  • Diazotization: Aniline is reacted with nitrous acid to form a diazonium salt.
  • Coupling: This diazonium salt is then coupled with 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid to produce Acid Red 1.
    This synthetic pathway allows for the production of Acid Red 1 in large quantities for industrial applications .

Acid Red 1 is widely used in various industries:

  • Textile Dyeing: It is primarily utilized for dyeing wool and polyamide fibers due to its solubility in acidic conditions.
  • Food Industry: Although less common today due to health regulations, it has been employed as a food coloring agent.
  • Biological Staining: In histology, Acid Red 1 serves as a staining agent for certain cellular components .

Studies have explored the interactions of Acid Red 1 with various substances, particularly in degradation processes. For instance:

  • Fenton-like Processes: Research indicates that Acid Red 1 can be effectively decolorized using Fenton-like catalysts derived from rice husk ash, demonstrating its potential for wastewater treatment applications .
  • Oxidative Degradation: Investigations into oxidative degradation reveal that Acid Red 1 can undergo complete mineralization under certain conditions, leading to less harmful byproducts .

These studies underscore the importance of understanding Acid Red 1's interactions with environmental agents for effective remediation strategies.

Acid Red 1 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Acid Red 97C18H14N3Na2O7SHigher stability and less solubility than Acid Red 1
Acid Naphthol Red GC16H12N2Na2O6SMore intense color but less application versatility
Acid Fast Red 2GC18H14N3Na2O7SKnown for faster dyeing properties
Acid Geranine 2GC18H14N3Na2O7SSimilar application but different color intensity

Acid Red 1's unique combination of solubility, reactivity, and color properties makes it particularly valuable for specific applications in textile dyeing and biological studies .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

488.01982607 g/mol

Monoisotopic Mass

488.01982607 g/mol

Heavy Atom Count

32

UNII

3365R6427R

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2129 of 2139 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3734-67-6

Wikipedia

(EZ)-azophloxine
Red 2G

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15
1. Edwards CN, Combes RD. Studies on the mutagenicity of commercial preparations of the food color Red 2G after purification or oxidation. Mutat Res. 1983 Apr;117(1-2):127-34. DOI: 10.1016/0165-1218(83)90159-3. PMID: 6339904.

2. Edwards CN, Combes RD. Mutagenicity studies of urine and faecal samples from rats treated orally with the food colourings Brown FK and Red 2G. Food Chem Toxicol. 1984 Aug;22(8):593-7. DOI: 10.1016/0278-6915(84)90267-9. PMID: 6381263.

Explore Compound Types